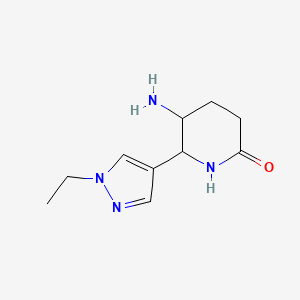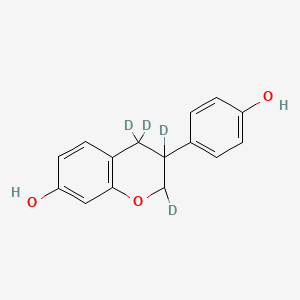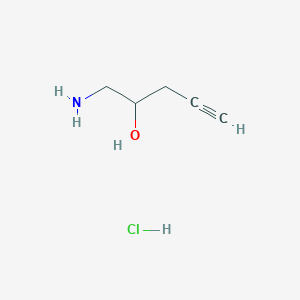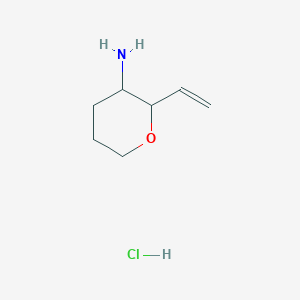
5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one is a heterocyclic compound that features both a pyrazole and a piperidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the pyrazole ring makes it a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Amino-6-(1-Ethyl-1H-pyrazol-4-yl)piperidin-2-on umfasst in der Regel mehrstufige Reaktionen, die von leicht zugänglichen Vorstufen ausgehen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion von 1-Ethyl-1H-pyrazol-4-carbonsäure mit einem geeigneten Amin zur Bildung des Pyrazolrings führen, der dann weiter mit einem Piperidinonderivat umgesetzt wird, um die Zielverbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie kontinuierliche Fließsynthese und die Verwendung von Katalysatoren können eingesetzt werden, um die Effizienz des Produktionsprozesses zu verbessern. Die Wahl der Lösungsmittel, der Temperatur und der Reaktionszeit sind kritische Parameter, die sorgfältig gesteuert werden, um das gewünschte Produkt zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Amino-6-(1-Ethyl-1H-pyrazol-4-yl)piperidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroverbindungen zu bilden.
Reduktion: Die Carbonylgruppe im Piperidinonring kann reduziert werden, um Alkoholderivate zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Nitroverbindungen, Alkoholderivate und verschiedene substituierte Pyrazol- und Piperidinonverbindungen .
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(1-Ethyl-1H-pyrazol-4-yl)piperidin-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexer heterocyclischer Verbindungen.
Biologie: Es wird zum Studium von Enzyminhibitoren und Rezeptormodulatoren verwendet.
Medizin: Die Verbindung wird auf ihr Potenzial als entzündungshemmendes, antimikrobielles und Antikrebsmittel untersucht.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Pharmazeutika verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Amino-6-(1-Ethyl-1H-pyrazol-4-yl)piperidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminogruppe und der Pyrazolring können Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen ausbilden, wodurch ihre Aktivität beeinflusst wird. Die Verbindung kann Enzyme hemmen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or modulate receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Amino-6-(1-Ethyl-1H-pyrazol-5-yl)piperidin-2-on: Ähnliche Struktur, jedoch mit einer anderen Position des Pyrazolrings.
Piperidinderivate: Verbindungen mit ähnlichen Piperidinonringen, aber unterschiedlichen Substituenten.
Pyrazolderivate: Verbindungen mit ähnlichen Pyrazolringen, aber unterschiedlichen Substituenten
Einzigartigkeit
5-Amino-6-(1-Ethyl-1H-pyrazol-4-yl)piperidin-2-on ist einzigartig aufgrund der spezifischen Positionierung der Aminogruppe und des Pyrazolrings, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der pharmazeutischen Chemie macht .
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
5-amino-6-(1-ethylpyrazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15) |
InChI-Schlüssel |
SIAGUQYTBGASAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2C(CCC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)





![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)

![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)

